1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane
Overview
Description
1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane is an organic compound with the molecular formula C8H12Br4. It is a white to off-white solid that is sparingly soluble in chloroform, slightly soluble in ethyl acetate and methanol, and has a melting point of 72-73°C . This compound is primarily used as a brominated flame retardant in various industrial applications[2][2].
Mechanism of Action
Target of Action
1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane (TBECH) is known to bind to and activate the human androgen receptor (AR) . The AR is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone .
Mode of Action
TBECH closely overlaps with dihydrotestosterone (DHT), a natural ligand of the AR . This overlap allows TBECH to bind to the AR, leading to its activation . The activated AR then translocates into the nucleus and binds to androgen response elements (ARE) in the DNA, leading to the transcription of target genes .
Biochemical Pathways
The primary biochemical pathway affected by TBECH is the androgen signaling pathway . The activation of AR by TBECH leads to the transcription of genes involved in various biological processes, including male sexual differentiation, development and maintenance of secondary male sexual characteristics, spermatogenesis, and male sexual behavior .
Pharmacokinetics
TBECH is expected to bioaccumulate into lipophilic tissues due to its estimated log Kow (5.24) and a half-life of 1.7 days in fish . It is also known to adsorb strongly to suspended particulates in the water column (~12%), settle onto sediment (2.5%) with minimal volatilization, but with most partitioning and adsorbing strongly to soil (~85%) with negligible volatilization and slow biodegradation .
Result of Action
TBECH is a proven endocrine disruptor of sex and thyroid hormone pathways, with in vivo toxic effects on reproductive, metabolic, and other endpoints . It can cause cytotoxicity, including dose-dependent cell viability decreases, cell membrane permeability increases, cytoskeleton development damage, and apoptosis induction .
Action Environment
Environmental factors such as temperature and population density can influence the action, efficacy, and stability of TBECH . For instance, TBECH air concentrations were strongly related to temperature in urban Toronto and a remote site on the East coast . The most likely explanation for its environmental occurrence in Canada is the release from imported consumer products containing TBECH . Microbial processes in urban soils and in marine waters may have divergent enantioselectivity .
Biochemical Analysis
Biochemical Properties
It is known that the compound is insoluble in water but can dissolve in organic solvents such as ethanol and ethyl ether This suggests that it may interact with lipid-rich environments in cells, such as cell membranes or intracellular organelles
Temporal Effects in Laboratory Settings
It is known that the compound has a melting point of 72-73℃ and a boiling point of 308.26℃ . Information on how its effects change over time in in vitro or in vivo studies is currently lacking.
Metabolic Pathways
The metabolic pathways involving 1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane are not well characterized. It is known that the compound can be metabolized rapidly
Transport and Distribution
Given its lipophilic nature, it is likely to be transported across cell membranes and distributed within lipid-rich environments in cells .
Subcellular Localization
It is possible that it could localize to lipid-rich organelles such as the endoplasmic reticulum or mitochondria due to its lipophilic nature .
Preparation Methods
1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane can be synthesized through the reaction of bromine with cyclohexene in the presence of a solvent and a catalyst . The reaction typically involves the addition of bromine to the double bond of cyclohexene, followed by further bromination to yield the final product. Industrial production methods may involve similar reaction conditions but on a larger scale, ensuring the efficient and cost-effective production of the compound .
Chemical Reactions Analysis
1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding brominated ketones and aldehydes.
Reduction: Reduction reactions can lead to the formation of less brominated or debrominated products.
Substitution: The compound can undergo nucleophilic substitution reactions, where bromine atoms are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as hydroxide ions . Major products formed from these reactions include brominated ketones, aldehydes, and various substituted cyclohexane derivatives .
Scientific Research Applications
1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane has several scientific research applications:
Industry: It is widely used as a flame retardant in plastics, fabric adhesives, and building insulation materials.
Comparison with Similar Compounds
1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane can be compared with other brominated flame retardants such as 2,2’,4,4’-tetrabromodiphenyl ether (BDE-47) and tetrabromoethylcyclohexane. While all these compounds serve as flame retardants, this compound is unique due to its specific molecular structure and the presence of multiple bromine atoms, which enhance its flame-retardant properties.
Similar Compounds
- 2,2’,4,4’-Tetrabromodiphenyl ether (BDE-47)
- Tetrabromoethylcyclohexane
- Vinylcyclohexenetetrabromide
Properties
IUPAC Name |
1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12Br4/c9-4-8(12)5-1-2-6(10)7(11)3-5/h5-8H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRRSJBLKOPVJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(CC1C(CBr)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Br4 | |
Record name | 1-(1,2-DIBROMOETHYL)-3,4-DIBROMOCYCLOHEXANE | |
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DSSTOX Substance ID |
DTXSID8024947 | |
Record name | 1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane | |
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Molecular Weight |
427.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1-(1,2-dibromoethyl)-3,4-dibromocyclohexane is a white crystalline powder. Ester-like odor. (NTP, 1992), White solid; [HSDB] | |
Record name | 1-(1,2-DIBROMOETHYL)-3,4-DIBROMOCYCLOHEXANE | |
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Record name | 1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane | |
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Solubility |
less than 1 mg/mL at 68.9 °F (NTP, 1992), In water, <1 mg/mL at 68.9 °F, Insoluble in water, Soluble in chloroform; slightly soluble in ethyl acetate, Soluble in oxygenated and aromatic solvents. | |
Record name | 1-(1,2-DIBROMOETHYL)-3,4-DIBROMOCYCLOHEXANE | |
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Record name | 1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane | |
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Density |
2.28 (NTP, 1992) - Denser than water; will sink, Specific gravity: 2.28 | |
Record name | 1-(1,2-DIBROMOETHYL)-3,4-DIBROMOCYCLOHEXANE | |
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Record name | 1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane | |
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Vapor Pressure |
0.000105 [mmHg] | |
Record name | 1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane | |
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Color/Form |
White solid, White crystalline powder | |
CAS No. |
3322-93-8 | |
Record name | 1-(1,2-DIBROMOETHYL)-3,4-DIBROMOCYCLOHEXANE | |
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Record name | 1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane | |
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Record name | 1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane | |
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Record name | Cyclohexane, 1,2-dibromo-4-(1,2-dibromoethyl)- | |
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Record name | 1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane | |
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Record name | 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane | |
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Record name | 1-(1,2-DIBROMOETHYL)-3,4-DIBROMOCYCLOHEXANE | |
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Record name | 1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane | |
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Melting Point |
154 to 194 °F (NTP, 1992), 70-77 °C, MP: 67-76 °C | |
Record name | 1-(1,2-DIBROMOETHYL)-3,4-DIBROMOCYCLOHEXANE | |
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Record name | 1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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